3-(1H-インドール-3-イル)ブタン酸

概要

説明

3-(1H-indol-3-yl)butanoic acid, also known as Indole-3-butyric acid (IBA), is a plant hormone in the auxin family . It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants .

Synthesis Analysis

The synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives has been reported in the literature . The process involves a one-pot synthesis in ionic liquid .

Molecular Structure Analysis

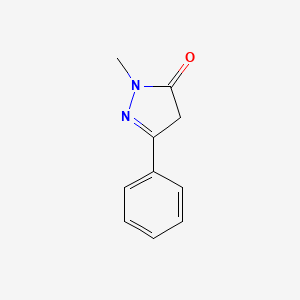

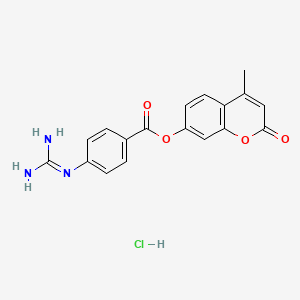

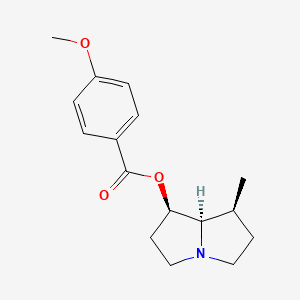

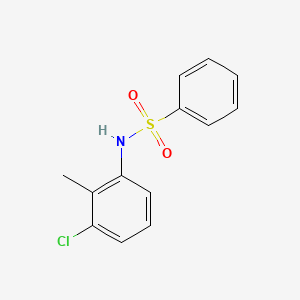

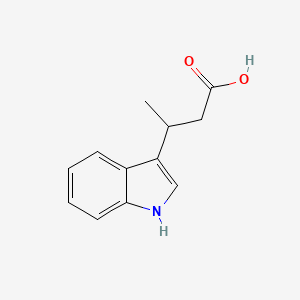

The molecular formula of 3-(1H-indol-3-yl)butanoic acid is C12H13NO2 . The molecular weight is 203.24 . The structure of this compound includes an indole moiety that carries an alkyl chain at the 3-position .

Chemical Reactions Analysis

As a plant hormone, IBA is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants . It is also used in plant tissue culture to initiate root formation in vitro in a procedure called micropropagation .

Physical And Chemical Properties Analysis

3-(1H-indol-3-yl)butanoic acid is a white to light-yellow crystalline solid . It melts at 125 °C in atmospheric pressure and decomposes before boiling . The density of the compound is 1.252 g/cm3 .

科学的研究の応用

植物組織培養とマイクロプロパゲーション

3-(1H-インドール-3-イル)ブタン酸は、一般的にインドール-3-酪酸(IBA)として知られており、マイクロプロパゲーションと呼ばれるプロセスにおいて、試験管内で根の形成を開始するために、植物組織培養で広く使用されています。 この技術は、外植片と呼ばれる植物の小さなサンプルを使用して、分化または未分化細胞の成長を誘導することを含みます .

オーキシンファミリー植物ホルモン

IBAは、オーキシンファミリー植物ホルモン(植物ホルモン)として機能し、植物に自然に存在する最も豊富なオーキシンであるインドール-3-酢酸(IAA)の前駆体と考えられています。 IAAは、無傷の植物におけるオーキシン効果のほとんどを生成し、その効力のために知られています .

生物学および臨床的用途

IBAを含むインドールの誘導体は、その薬理作用により、多様な生物学的および臨床的用途があります。 これらの誘導体は、高等植物におけるトリプトファンの分解によって生成され、さまざまな薬理学的活性におけるその重要性に関して要約されています .

がん治療と微生物阻害

天然および合成のインドール誘導体は、がん細胞を治療し、微生物を阻害する生物活性化合物としての用途に関して、ますます研究されています。 それらは、人体におけるさまざまな種類の障害に有益な、さまざまな生物学的に重要な特性を示しています .

抗ウイルス特性

3-(1H-インドール-3-イル)ブタン酸と構造的に関連する化合物は、酸性菌株から単離され、H1N1ウイルス誘発性細胞障害効果に対して有意な保護を示し、インドール誘導体の潜在的な抗ウイルス特性を強調しました .

Safety and Hazards

作用機序

Target of Action

3-(1H-indol-3-yl)butanoic acid, also known as indole-3-butyric acid (IBA), is a member of the auxin family of plant hormones . It primarily targets multiple receptors in plants and binds with high affinity . It has been found to interact with Beta-2-microglobulin, T-cell receptor alpha chain C region, T-cell receptor beta-1 chain C region, and Aromatic-amino-acid aminotransferase .

Mode of Action

The compound interacts with its targets, leading to a variety of biological responses. It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and basic auxin natively occurring and functioning in plants . IAA generates the majority of auxin effects in intact plants, making it the most potent native auxin .

Biochemical Pathways

The biochemical pathways affected by 3-(1H-indol-3-yl)butanoic acid are primarily related to plant growth and development. As a precursor to IAA, it plays a crucial role in the auxin signaling pathway . This pathway is essential for various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism.

Pharmacokinetics

As a plant hormone, it is likely to be synthesized in plant tissues where it is needed and degraded after it has fulfilled its function .

Result of Action

The action of 3-(1H-indol-3-yl)butanoic acid results in a wide range of effects at the molecular and cellular levels. These include promoting cell division and elongation, influencing tissue differentiation, and regulating gene expression .

Action Environment

The action, efficacy, and stability of 3-(1H-indol-3-yl)butanoic acid can be influenced by various environmental factors. For instance, light, temperature, and pH can affect the synthesis, degradation, and activity of auxins . Therefore, these factors should be considered when studying the effects of this compound.

生化学分析

Biochemical Properties

3-(1H-indol-3-yl)butanoic acid is a vital plant growth regulator that interacts with various enzymes, proteins, and other biomolecules. It is thought to be a precursor of indole-3-acetic acid, the most abundant and basic auxin naturally occurring in plants . This conversion suggests that 3-(1H-indol-3-yl)butanoic acid serves as a storage sink for indole-3-acetic acid in plants . The compound’s interactions with enzymes involved in β-oxidation of fatty acids are crucial for its conversion and subsequent biological activity .

Cellular Effects

3-(1H-indol-3-yl)butanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an auxin, it promotes cell elongation, division, and differentiation in plant tissues . The compound’s role in root induction and formation is particularly notable, as it stimulates the development of root structures from plant cuttings . This effect is mediated through its impact on gene expression and signaling pathways that regulate root growth and development .

Molecular Mechanism

The molecular mechanism of 3-(1H-indol-3-yl)butanoic acid involves its conversion to indole-3-acetic acid through a process similar to β-oxidation of fatty acids . This conversion allows the compound to function as a storage form of indole-3-acetic acid, which is then released to exert its effects on plant growth and development . The binding interactions with enzymes involved in this conversion are critical for its activity. Additionally, 3-(1H-indol-3-yl)butanoic acid may interact with specific receptors and proteins that mediate its effects on gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-indol-3-yl)butanoic acid can change over time due to its stability and degradation. The compound is typically dissolved in alcohol for use in plant rooting, and the solution should be stored in a cool, dark place to maintain its efficacy . Over time, the stability of the compound can affect its long-term impact on cellular function. Studies have shown that 3-(1H-indol-3-yl)butanoic acid remains effective in promoting root formation when stored and used under optimal conditions .

Dosage Effects in Animal Models

The effects of 3-(1H-indol-3-yl)butanoic acid vary with different dosages in plant tissue culture media. Concentrations typically range from 0.1 to 10 mg/L, depending on the plant species and desired outcomes . Higher concentrations may lead to toxic or adverse effects, while optimal dosages promote robust root growth and development

Metabolic Pathways

3-(1H-indol-3-yl)butanoic acid is involved in metabolic pathways related to auxin biosynthesis and metabolism. It is converted to indole-3-acetic acid through a process similar to β-oxidation of fatty acids . This conversion involves enzymes and cofactors that facilitate the transformation and subsequent biological activity of the compound. The metabolic pathways of 3-(1H-indol-3-yl)butanoic acid are essential for its role as a plant growth regulator and its impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 3-(1H-indol-3-yl)butanoic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in plant tissues . The compound’s transport mechanisms are crucial for its effective distribution and function as a plant hormone. Understanding these transport processes provides insights into its role in regulating plant growth and development .

Subcellular Localization

The subcellular localization of 3-(1H-indol-3-yl)butanoic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 3-(1H-indol-3-yl)butanoic acid exerts its effects in the appropriate cellular context, contributing to its role as a plant growth regulator .

特性

IUPAC Name |

3-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(6-12(14)15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTJMKYSKNYTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297929 | |

| Record name | 3-(1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-20-8 | |

| Record name | 3569-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。